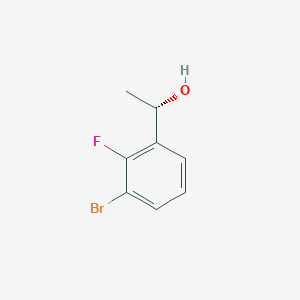
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound featuring a bromine and fluorine substituent on a phenyl ring, with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Synthesis: Introduction of the ethan-1-ol moiety with control over the stereochemistry to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products: Corresponding ketones or aldehydes.
- Reduction products: Dehalogenated compounds.
- Substitution products: Compounds with new functional groups replacing bromine or fluorine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of bromine and fluorine atoms can significantly affect its binding affinity and activity.
Comparación Con Compuestos Similares
- (S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-chlorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
Comparison:
Structural Differences: Variations in halogen substituents (chlorine, bromine, fluorine) can lead to differences in reactivity and biological activity.
Unique Properties: The specific combination of bromine and fluorine in (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol may confer unique properties such as higher lipophilicity or altered electronic effects.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows for interesting chemical reactions and potential uses in research and industry. Further studies and detailed literature reviews are necessary to fully understand its properties and applications.
Propiedades
Fórmula molecular |
C8H8BrFO |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
Clave InChI |
QFVPIDFXSBXICP-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)Br)F)O |
SMILES canónico |
CC(C1=C(C(=CC=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


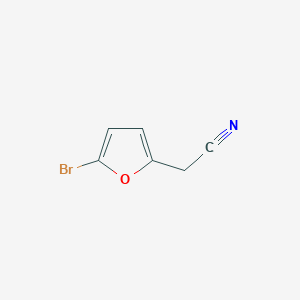
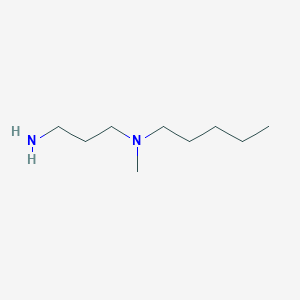
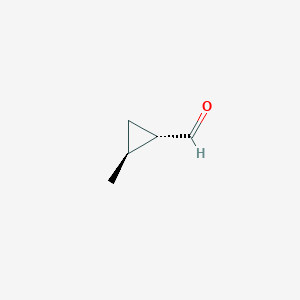
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

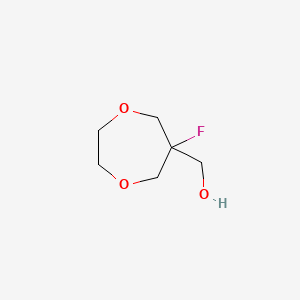
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
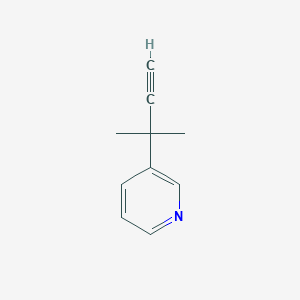


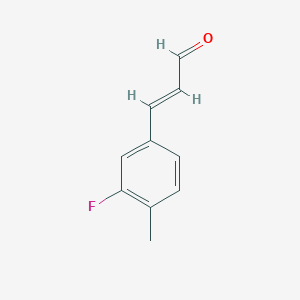
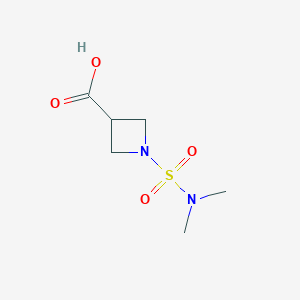

![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
